

Technical Whitepaper: 4-Chloro-2-methoxybenzyl Alcohol

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 4-Chloro-2-methoxybenzyl alcohol

CAS No.: 90296-27-8

Cat. No.: B1351842

[Get Quote](#)

CAS Number: 55685-75-1 Role: Pharmacophore Scaffold & Synthetic Intermediate[1]

Part 1: Executive Summary & Chemical Identity

4-Chloro-2-methoxybenzyl alcohol is a disubstituted benzene derivative serving as a critical building block in medicinal chemistry and agrochemical synthesis.[1] Its structural uniqueness lies in the specific arrangement of the chlorine and methoxy substituents relative to the benzylic alcohol.

- **The para-Chloro Effect:** The chlorine atom at the 4-position (para to the alcohol) blocks metabolic oxidation at the most reactive site on the ring, increasing the in vivo half-life of derived drug candidates.[1]
- **The ortho-Methoxy Effect:** The methoxy group at the 2-position creates steric bulk and potential intramolecular hydrogen bonding, often locking the molecule into specific conformations that enhance binding affinity to protein targets (e.g., kinases or GPCRs).[1]

Chemical Profile Table[1]



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

Part 2: Synthetic Routes & Optimization

For research and scale-up, the synthesis of **4-Chloro-2-methoxybenzyl alcohol** typically proceeds via the reduction of its oxidized precursors: 4-chloro-2-methoxybenzaldehyde or 4-chloro-2-methoxybenzoic acid.^[1]

Protocol A: Chemoselective Reduction (Laboratory Scale)

Precursor: 4-Chloro-2-methoxybenzaldehyde Reagent: Sodium Borohydride (NaBH_4)^[1]

Rationale: This route is preferred for high purity because NaBH_4 is mild, avoiding the defunctionalization of the halogen (chlorine) which can occur with stronger reducing agents like Lithium Aluminum Hydride (LiAlH_4) under aggressive conditions.

Step-by-Step Methodology:

- **Dissolution:** Dissolve 10.0 g (58.6 mmol) of 4-chloro-2-methoxybenzaldehyde in 100 mL of Methanol (MeOH). Cool to 0°C in an ice bath.
- **Addition:** Slowly add 1.1 equivalents (2.44 g) of NaBH_4 in portions over 20 minutes. Caution: Hydrogen gas evolution.
- **Reaction:** Stir at 0°C for 30 minutes, then allow to warm to room temperature (25°C) for 1 hour. Monitor via TLC (30% EtOAc/Hexanes).

- Quench: Quench carefully with 1N HCl until pH ~5 to destroy excess hydride.
- Workup: Remove MeOH under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3 x 50 mL).
- Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Hexanes/EtOAc if necessary.

Protocol B: Acid Reduction (Industrial Precursor)

Precursor: 4-Chloro-2-methoxybenzoic acid Reagent: Borane-THF Complex (B₂H₆[1]·THF)

Rationale: Carboxylic acids are often cheaper starting materials. Borane is chosen over LiAlH₄ to ensure chemoselectivity, as Borane reduces carboxylic acids rapidly while reacting much slower with aryl chlorides.

Synthesis Workflow Visualization



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

[Click to download full resolution via product page](#)

Figure 1: Parallel synthetic pathways for CAS 55685-75-1 ensuring halogen retention.[1]

Part 3: Reactivity Profile & Functionalization

The benzylic alcohol functionality is the primary handle for derivatization. In drug discovery, this molecule is rarely the final endpoint; it is activated to link the 4-chloro-2-methoxyphenyl motif to

a larger scaffold.[1]

Key Transformation: Chlorination to Benzyl Chloride

Converting the alcohol to a benzyl chloride allows for S_N2 coupling with amines or phenols.

Protocol (Thionyl Chloride Method):

- Setup: Dissolve **4-chloro-2-methoxybenzyl alcohol** in anhydrous DCM.
- Activation: Add 1.2 eq of Thionyl Chloride (SOCl₂) dropwise at 0°C.
- Catalysis: Add a catalytic amount of DMF (Dimethylformamide) to form the Vilsmeier-Haack intermediate, accelerating the reaction.
- Mechanism: The reaction proceeds via an internal S_Ni mechanism (retention) or S_N2 (inversion) depending on the presence of a base, yielding 4-chloro-2-methoxybenzyl chloride.[1]

Reactivity Logic Diagram



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

[Click to download full resolution via product page](#)

Figure 2: Divergent reactivity pathways for functionalizing the benzylic center.[1]

Part 4: Quality Control & Safety (E-E-A-T)

Analytical Validation

To ensure the integrity of the scaffold before using it in expensive downstream steps, the following QC parameters must be met:

- ¹H NMR (DMSO-d₆): Diagnostic peaks include the methoxy singlet (~3.8 ppm), the benzylic methylene doublet (~4.5 ppm), and the hydroxyl triplet (~5.2 ppm). The aromatic region will show a characteristic pattern (d, d, dd) due to 1,2,4-substitution.[1]
- HPLC Purity: >98% required. Impurities often include the oxidized aldehyde (retention time shift) or the dimer (dibenzyl ether) formed during acid-catalyzed storage.

Safety Handling (SDS Summary)

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2]
- Storage: Store at 2-8°C. The benzylic alcohol is prone to auto-oxidation to the aldehyde if left in open air at room temperature for extended periods.[1]

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3549393, **4-Chloro-2-methoxybenzyl alcohol**. [1] Retrieved from [\[Link\]](#)
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. (General reference for NaBH₄ reduction and SOCl₂ mechanisms). Oxford University Press.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. CN106673985A - Production process of p-methoxybenzyl alcohol - Google Patents \[patents.google.com\]](#)

- [2. cdhfinechemical.com \[cdhfinechemical.com\]](https://www.cdhfinechemical.com)
- To cite this document: BenchChem. [Technical Whitepaper: 4-Chloro-2-methoxybenzyl Alcohol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1351842#4-chloro-2-methoxybenzyl-alcohol-cas-number-55685-75-1>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)